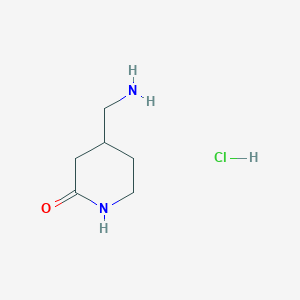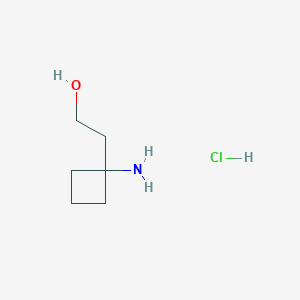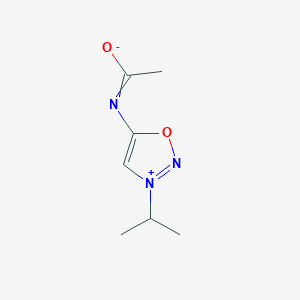![molecular formula C14H20ClF3N2 B1377644 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride CAS No. 1443980-71-9](/img/structure/B1377644.png)
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride
Descripción general
Descripción
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is a compound with the CAS Number: 1432680-85-7 . It is a derivative of piperazine . The compound is used as an intermediate in chemical synthesis .
Molecular Structure Analysis
The molecular formula of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is C14H19F3N2 . The compound has a molecular weight of 272.31 .Physical And Chemical Properties Analysis
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is available as either a base or the hydrochloride salt . The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .Aplicaciones Científicas De Investigación
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride: A Comprehensive Analysis:
Pharmacological Effects
This compound, also known as TFMPP, exhibits a range of pharmacological effects. It has rate-depressant properties, can prevent isolation-induced behavioral deficits, and at high doses acts as an anxiolytic. Additionally, it has anti-aggressive effects, can inhibit locomotion, induce hyperthermia, cause respiratory depression, interfere with the circadian system, and lead to hypophagia .
Serotonin Release
TFMPP is known to selectively promote the release of serotonin. When combined with 1-benzylpiperazine, it can increase both serotonin and dopamine levels, which mimics the effects of MDMA .
Forensic Applications
Due to its unique chemical properties, TFMPP is used in forensic applications. It has been identified in party pills and powders and can be a subject of interest in forensic toxicology .
Clinical Research
In clinical research settings, TFMPP is utilized in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research. It’s a valuable compound for studying various aspects of drug metabolism and interactions .
Recreational Drug Substitute
TFMPP has been sold illicitly under the street name “Legal X” and is considered a recreational drug and stimulant. It’s a structural analog of benzylpiperazine or BZP .
Metabolic Studies
The metabolism of TFMPP has been described in rats, which provides insights into its pharmacokinetics and potential effects on human metabolism when used for research purposes .
Chemical Properties Analysis
Researchers utilize 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride to study its chemical properties such as melting point, boiling point, density, molecular formula and weight. This analysis aids in the development of new pharmaceuticals and other chemical applications .
Drug-Drug Synergism
TFMPP’s interaction with other drugs may induce seizures due to drug-drug synergism. This aspect makes it an important compound for studying the effects of polypharmacy and potential drug interactions .
Mecanismo De Acción
Target of Action
The primary targets of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride are serotonin receptors . It acts on serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride interacts with its targets by functioning as a full agonist at all sites except the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This means it binds to these receptors and activates them, leading to an increase in the effect of serotonin.
Biochemical Pathways
The compound affects the serotonin pathway, which is a critical biochemical pathway in the body. Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. By acting on serotonin receptors, 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can influence these physiological processes .
Pharmacokinetics
It is known that the compound is metabolized in the liver
Result of Action
The molecular and cellular effects of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride’s action include changes in mood, anxiety levels, and other physiological processes regulated by serotonin . For example, it has been found to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system .
Propiedades
IUPAC Name |
3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMIENLAHBJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)



